molecular formula C16H13As2NO3S4 B120825 ReAsH-EDT2 CAS No. 438226-89-2

ReAsH-EDT2

Cat. No.: B120825
CAS No.: 438226-89-2
M. Wt: 545.4 g/mol
InChI Key: UNIBJWQHKWCMGJ-UHFFFAOYSA-N
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Description

ReAsH-EDT2 (4,5-Bis(1,3,2-dithiarsolan-2-yl)-resorufin) is a membrane-permeant, fluorogenic biarsenical compound widely used for labeling tetracysteine-tagged proteins in live cells. Its structure consists of a resorufin backbone conjugated with two 1,3,2-dithiarsolane groups via arsenic-thiol bonds, enabling high-affinity binding to tetracysteine motifs (CCXXCC) . This compound exhibits a red fluorescence emission (λem ≈ 593 nm) upon binding to the target peptide, with a UV-Vis absorption maximum at 579 nm . The compound is synthesized in a two-step procedure from resorufin, minimizing exposure to toxic arsenic trichloride .

Key properties include:

  • Stability: Stock solutions in DMSO remain stable at −20°C for years without degradation .
  • Fluorogenicity: Fluorescence is quenched in the unbound state, reducing background noise .
  • Applications: Used for temporal protein labeling, correlative light-electron microscopy (CLEM), and chromophore-assisted light inactivation (CALI) .

Preparation Methods

ReAsH-EDT2 can be synthesized through a straightforward two-step procedure from the inexpensive precursor dye resorufin. The synthesis involves handling toxic reagents such as arsenic trichloride, but this is minimized so the process can be carried out in a typical chemistry laboratory. The entire synthesis usually takes about 2-3 days .

Chemical Reactions Analysis

ReAsH-EDT2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

    Reduction: Reduction reactions can also alter the fluorescence of this compound.

    Substitution: The biarsenical structure allows for substitution reactions, particularly with thiol groups in proteins.

Common reagents used in these reactions include dithiothreitol and other reducing agents. The major products formed from these reactions are typically modified versions of the original compound with altered fluorescence properties .

Scientific Research Applications

Key Applications

  • Protein Labeling and Tracking
    • ReAsH-EDT2 is extensively used for labeling proteins in living cells. It allows researchers to monitor protein localization, trafficking, and interactions dynamically. This capability is crucial for understanding cellular processes and protein functions in health and disease .
  • Fluorescence Resonance Energy Transfer (FRET) Studies
    • The dye can be utilized in FRET experiments to study protein-protein interactions and conformational changes. By pairing this compound with other fluorophores, researchers can gain insights into the dynamics of molecular interactions at the cellular level .
  • Imaging Techniques
    • This compound can be applied in various imaging modalities, including fluorescence microscopy and electron microscopy. Its ability to provide strong fluorescent signals enables detailed imaging of cellular structures and processes .
  • Functional Studies
    • The probe has been employed to investigate the functionality of ion channels and receptors in live cells. For instance, studies have demonstrated successful labeling of calcium channels and G protein-coupled receptors (GPCRs), facilitating the analysis of their roles in cellular signaling .
  • Sequential Labeling
    • Researchers have developed protocols for sequential labeling with this compound and FlAsH-EDT2, allowing for temporal studies of protein synthesis and degradation within the same sample .

Case Study 1: Protein Dynamics in Neurons

A study utilized this compound to label synaptic proteins in cultured neurons. The researchers observed dynamic changes in protein localization during synaptic activity, providing insights into synaptic plasticity mechanisms .

Case Study 2: Bacterial Pathogen Interaction

In another investigation, this compound was used to study the interaction between bacterial effectors and host cell proteins. This research highlighted the utility of the dye in understanding pathogenic mechanisms at the molecular level .

Data Tables

Application AreaDescriptionKey Findings
Protein LabelingVisualizing protein localization in live cellsSuccessful tracking of protein dynamics
FRET StudiesAnalyzing protein-protein interactionsInsights into conformational changes
Imaging TechniquesUtilizing fluorescence microscopyEnhanced visualization of cellular processes
Functional StudiesInvestigating ion channel functionalityDetailed analysis of receptor signaling
Sequential LabelingTemporal tracking of protein synthesisUnderstanding protein turnover

Mechanism of Action

ReAsH-EDT2 exerts its effects by binding covalently to tetracysteine sequences engineered into target proteins. This binding is highly specific and occurs almost immediately after the protein is translated. The fluorescence of this compound is quenched until it binds to the tetracysteine tag, allowing for precise imaging of the target protein without the need for exhaustive washing to remove unbound dye .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Optical Properties

Compound Backbone Absorption λmax (nm) Emission λmax (nm) Fluorogenicity Solubility (pH 7)
ReAsH-EDT2 Resorufin 579 593 Yes Low
FlAsH-EDT2 Fluorescein 508 528 Yes Moderate
AsCy3 Cyanine-3 560 580 No High

Key Differences :

  • This compound vs. FlAsH-EDT2 : ReAsH emits in the red spectrum, while FlAsH is green, enabling dual-color pulse-chase experiments . FlAsH partially forms a colorless lactone in aqueous solutions, whereas ReAsH remains protonated, affecting solubility .
  • This compound vs. AsCy3 : AsCy3, a Cy3-based biarsenical, binds to a distinct peptide tag (CCKAEAACC) due to its longer inter-arsenic distance (14.5 Å vs. 6 Å in ReAsH), enabling orthogonal labeling . However, AsCy3 lacks fluorogenicity, resulting in higher background fluorescence .

Binding Affinity and Specificity

Compound Tetracysteine Motif Kd (nM) Orthogonal Tag Compatibility
This compound CCPGCC <10 No
FlAsH-EDT2 CCPGCC <10 No
AsCy3 CCKAEAACC ~50 Yes (with CCPGCC)

Key Findings :

  • This compound and FlAsH-EDT2 bind to the same CCPGCC motif with sub-nanomolar affinity, limiting simultaneous multi-protein labeling .
  • AsCy3’s extended structure allows selective binding to CCKAEAACC, enabling multiplexed imaging when paired with ReAsH/FlAsH .
  • Mutations in the tetracysteine tag (e.g., C83H in Rbx1) reduce ReAsH binding affinity, highlighting the reliance on cysteine coordination .

Limitations :

  • This compound’s low solubility at neutral pH requires alkaline conditions (0.1 N NaOH) for quantification .
  • Non-specific binding to endogenous cysteine-rich proteins (e.g., Rbx1) may occur, necessitating rigorous controls .

Research Case Studies

Dual-Labeling of AMPA Receptors

This compound and FlAsH-EDT2 were sequentially applied to track GluR1/2 subunit trafficking in neurons. ReAsH labeled preexisting receptors, while FlAsH marked newly synthesized ones, revealing differential trafficking pathways .

Orthogonal Labeling with AsCy3

AsCy3 and FlAsH-EDT2 selectively labeled RNA polymerase subunits tagged with CCKAEAACC and CCPGCC, respectively, in E.

Biological Activity

ReAsH-EDT2 is a biarsenical fluorescent dye that plays a significant role in biological imaging and protein labeling. Its unique properties enable researchers to study protein dynamics, localization, and interactions in live cells. This article presents a detailed overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound binds specifically to tetracysteine (TC) motifs in proteins. The tetracysteine motif consists of two cysteine residues flanking two variable amino acids (Cys-Cys-Xaa-Xaa-Cys-Cys). Upon binding, this compound undergoes a conformational change that results in a significant increase in fluorescence intensity, allowing for the visualization of the tagged proteins within cellular environments .

Key Properties:

  • Membrane Permeability : this compound can easily cross cell membranes, enabling the labeling of intracellular proteins.
  • Fluorescence Characteristics : The dye exhibits strong red fluorescence upon binding (λ_ex = 530 nm, λ_em = 592 nm), making it suitable for various imaging techniques .

Applications in Biological Research

This compound has been employed in numerous studies to elucidate protein behavior and interactions:

  • Protein Localization : By tagging proteins with TC motifs, researchers can use this compound to visualize their distribution within cells. This application is crucial for understanding cellular functions and signaling pathways.
  • Tracking Protein Dynamics : this compound allows for real-time monitoring of protein interactions and trafficking. For instance, studies have demonstrated its use in tracking viral proteins during infections, revealing insights into viral life cycles and host interactions .
  • Fluorescence Resonance Energy Transfer (FRET) : this compound can be utilized in FRET experiments to study protein-protein interactions at a molecular level. The large increase in fluorescence upon binding enhances the sensitivity of these assays .

Case Studies

  • Viral Protein Imaging : In a study involving vesicular stomatitis virus (VSV), BHK-21 cells were treated with this compound to visualize the M protein at various stages post-infection. The results indicated distinct localization patterns that provided insights into viral assembly and egress mechanisms .
  • Protein Misfolding Detection : Research has shown that this compound can detect early misfolding events associated with neurodegenerative diseases like Alzheimer's and Parkinson's. By tagging misfolded proteins with TC motifs, researchers were able to monitor their aggregation in live cells .
  • Quantitative Analysis : A study indicated that ReAsH staining could accurately detect recombinant proteins expressed at concentrations as low as 1 µM. This sensitivity is critical for applications requiring precise quantification of protein levels in complex biological samples .

Data Table: Comparison of Fluorescent Dyes

FeatureThis compoundFlAsH-EDT2
Molecular Weight 545.38 g/mol545.38 g/mol
Excitation Wavelength 530 nm490 nm
Emission Wavelength 592 nm520 nm
Fluorescence Increase High upon binding to TC motifHigh upon binding to TC motif
Applications Protein localization, FRETProtein localization, FRET

Q & A

Q. Basic: How should researchers design a live-cell imaging experiment using ReAsH-EDT2 for tracking protein dynamics?

Methodological Answer:

  • Step 1: Clone the protein of interest with a tetracysteine (TC) tag (e.g., CCPGCC) using mammalian expression vectors (e.g., pcDNA6.2/nTC-Tag-DEST) .
  • Step 2: Transfect cells and allow transient or stable protein expression. Ensure proper localization via control plasmids (e.g., pcDNA6.2/nTC-Tag-p64) .
  • Step 3: Incubate live cells with 0.1–1 µM this compound in culture medium for 15–30 minutes. Use BAL wash buffer (10 mM MES, pH 7.4) to reduce background fluorescence by removing unbound dye .
  • Step 4: Acquire red fluorescence (λex = 597 nm, λem = 608 nm) using confocal microscopy. For temporal studies, combine with FlAsH-EDT2 (green) for pulse-chase experiments .
  • Key Data: Fluorescence enhancement upon TC-tag binding ranges from 1,000–2,000-fold, with signal-to-noise ratios optimized via EDT and MES buffers .

Q. Basic: What quality control protocols validate this compound purity and functionality?

Methodological Answer:

  • HPLC Analysis: Use reverse-phase C18 columns (e.g., Phenomenex Luna) with a gradient of 10–90% acetonitrile in water. Arsenoxide impurities elute early (<5 min), while this compound peaks at ~15 min .
  • Fluorescence Assay: Mix 1 µM this compound with 10 µM tetracysteine peptide in MOPS buffer (pH 7.4). Measure fluorescence at 608 nm before and after peptide addition. Valid batches show >1,000-fold intensity increase .
  • Stability Testing: Store this compound in anhydrous DMSO at -20°C. Monitor absorbance at 579 nm (ε = 85,000 M⁻¹cm⁻¹) for degradation; stable for >8 years when protected from light .

Q. Advanced: How can researchers resolve contradictory fluorescence data in this compound co-localization studies?

Methodological Answer:

  • Control Experiments: Include wild-type and mutant TC-tagged proteins (e.g., Rbx1-H80C) to confirm specificity. Use ImageJ to quantify co-localization ratios (ReAsH signal/GFP signal) across ≥30 cells .
  • Statistical Validation: Apply unpaired two-tailed Student’s t-tests to fluorescence intensity ratios. For example, Rbx1-C83H mutants showed 3.5-fold lower co-localization vs. wild-type (p < 0.001) .
  • Artifact Mitigation: Pre-treat cells with 10 mM MES to scavenge free thiols, reducing nonspecific binding. Avoid β-mercaptoethanol, which competes with TC tags for arsenic binding .

Q. Advanced: What strategies enable correlative fluorescence and electron microscopy (EM) using this compound?

Methodological Answer:

  • Sequential Labeling: Stain live cells with this compound for fluorescence imaging. Fix cells with 2% glutaraldehyde/4% PFA, then oxidize ReAsH with H₂O₂ to generate electron-dense diaminobenzidine (DAB) precipitates for EM .
  • Optimization Tips: Use 0.1–0.5% Triton X-100 for membrane permeabilization post-fixation. Validate DAB deposition via TEM; ReAsH-tagged connexin43 showed <10 nm localization precision .
  • Limitations: ReAsH’s phototoxicity limits long-term live imaging. Use low laser power (≤5% intensity) and short exposure times (<500 ms) to preserve cell viability .

Q. Advanced: How can this compound be optimized for low-abundance protein studies?

Methodological Answer:

  • Signal Amplification: Co-express TC-tagged proteins with affinity-enhancing motifs (e.g., FLNCCPGCCMEP). These increase ReAsH binding affinity (Kd ≤ 1 nM) .
  • Background Reduction: Pre-incubate cells with 10 µM EDT for 10 min to block endogenous thiols. Post-stain, use 1 mM BAL wash buffer (pH 7.4) for 30 min .
  • Sensitivity Limits: this compound detects proteins at ≥100 copies/cell. For lower abundance, combine with TIRF microscopy to enhance signal contrast .

Q. Basic: What are the critical factors in quantifying this compound fluorescence intensity changes under varying glycerol concentrations?

Methodological Answer:

  • Experimental Setup: Prepare 0–30% glycerol solutions in PBS. Add 1 µM this compound and 10 µM TC peptide. Measure fluorescence at 608 nm using a spectrofluorometer .
  • Data Interpretation: Fluorescence intensity decreases linearly with glycerol concentration (e.g., 20% glycerol reduces intensity by 35% due to solvent polarity effects). Normalize data to 0% glycerol controls .
  • Applications: Use viscosity-adjusted data to correct FRET efficiency calculations in crowded cellular environments .

Properties

IUPAC Name

4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIBJWQHKWCMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13As2NO3S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572996
Record name 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438226-89-2
Record name 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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